molecular formula C10H14ClF3N2O2 B2924070 2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}acetamide CAS No. 2411283-63-9

2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}acetamide

Cat. No.: B2924070
CAS No.: 2411283-63-9
M. Wt: 286.68
InChI Key: CVGGIFRMTFUSQA-UHFFFAOYSA-N
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Description

2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}acetamide is a synthetic organic compound characterized by the presence of a chloroacetamide group and a trifluoroacetyl-substituted piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}acetamide typically involves the reaction of 2-chloroacetamide with 1-(trifluoroacetyl)piperidine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amide and carboxylic acid derivatives.

    Oxidation and Reduction: The trifluoroacetyl group can undergo oxidation or reduction reactions, leading to the formation of different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Major Products Formed

    Nucleophilic Substitution: Substituted acetamides with different nucleophiles.

    Hydrolysis: Amide and carboxylic acid derivatives.

    Oxidation and Reduction: Various functionalized derivatives depending on the specific reaction conditions.

Scientific Research Applications

2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also contribute to the binding affinity and specificity of the compound. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,2,2-trifluoroethyl)acetamide
  • 1-trifluoroacetyl piperidine
  • N-(2-chloroethyl)-N-methylacetamide

Uniqueness

2-chloro-N-{[1-(trifluoroacetyl)piperidin-2-yl]methyl}acetamide is unique due to the combination of its chloroacetamide and trifluoroacetyl-piperidine moieties. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-chloro-N-[[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClF3N2O2/c11-5-8(17)15-6-7-3-1-2-4-16(7)9(18)10(12,13)14/h7H,1-6H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGGIFRMTFUSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CNC(=O)CCl)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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